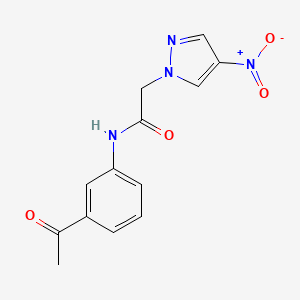![molecular formula C18H25NO B6058620 1-(cyclopropylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6058620.png)
1-(cyclopropylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclopropylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is a white crystalline powder that is used in scientific research for its potential pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 1-(cyclopropylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine is not fully understood. However, it has been shown to bind to the sigma-1 receptor and modulate its activity. This modulation of the sigma-1 receptor activity may result in the regulation of various cellular processes such as calcium signaling, ion channel regulation, and protein folding.
Biochemical and Physiological Effects
1-(cyclopropylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine has been shown to have various biochemical and physiological effects. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(cyclopropylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine in lab experiments is its potential pharmacological properties. It has been shown to have neuroprotective, antidepressant, and anxiolytic effects in animal models. However, one of the limitations of using this compound is its limited availability and high cost. It is also important to note that the effects of this compound may vary depending on the species, dose, and route of administration.
Direcciones Futuras
There are several future directions for the research on 1-(cyclopropylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine. One direction is to investigate its potential therapeutic effects in various neurological and psychiatric disorders such as Alzheimer's disease, depression, and anxiety. Another direction is to study its mechanism of action and its interaction with the sigma-1 receptor. Furthermore, it is important to investigate the safety and toxicity of this compound in animal models and humans. Finally, the synthesis of analogs of this compound may lead to the discovery of new sigma-1 receptor agonists with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 1-(cyclopropylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine involves the reaction of 2-(2-methylphenyl)ethylamine with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography to obtain a pure white crystalline powder.
Aplicaciones Científicas De Investigación
1-(cyclopropylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine is used in scientific research for its potential pharmacological properties. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and protein folding. Sigma-1 receptor agonists have been shown to have potential therapeutic effects in various neurological and psychiatric disorders such as Alzheimer's disease, depression, and anxiety.
Propiedades
IUPAC Name |
cyclopropyl-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-14-5-2-3-7-16(14)9-8-15-6-4-12-19(13-15)18(20)17-10-11-17/h2-3,5,7,15,17H,4,6,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPWRYXPPDYBPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluoro-2-methylphenyl)-3-{1-[(3-methyl-1H-indol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6058541.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6058548.png)
![7-(2,3-difluorobenzyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6058555.png)
![methyl 2-({[(4-ethyl-5-hexyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B6058556.png)
![3-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B6058561.png)
![3-ethyl-4-(3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2-piperazinone](/img/structure/B6058573.png)
![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-(4-pyridinylmethyl)ethanamine](/img/structure/B6058577.png)
![3-{1-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}-5-methylquinazolin-4(3H)-one](/img/structure/B6058581.png)

![N-(2-isopropyl-6-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6058595.png)

![methyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6058603.png)

![N-(3,4-difluorophenyl)-2-[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6058640.png)